Silane, ethynylmethoxydimethyl-

Übersicht

Beschreibung

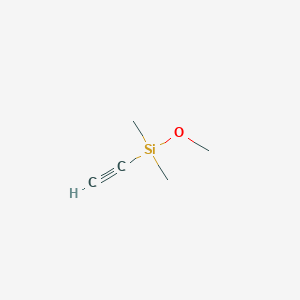

Silane, ethynylmethoxydimethyl- is an organosilicon compound with the chemical formula (CH3)2Si(CH2)2OC≡CCH2OH. It is a colorless to pale yellow liquid with a melting point of -26°C and a boiling point of 130-131°C . This compound is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of other organosilicon compounds .

Vorbereitungsmethoden

Silane, ethynylmethoxydimethyl- can be synthesized through the condensation reaction of acetylene and dimethylhydrosilane . This reaction typically requires the protection of an inert gas to prevent unwanted side reactions . Industrial production methods for silanes often involve the reaction of hydrogen chloride with magnesium silicide or the treatment of metallurgical-grade silicon with hydrogen chloride to produce trichlorosilane, which is then converted to silane .

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

The methoxy group undergoes hydrolysis to form silanol intermediates, which subsequently condense into siloxane networks.

Hydrolysis Mechanism:

-

Acid-Catalyzed : Protonation of the methoxy oxygen increases silicon's electrophilicity, facilitating nucleophilic attack by water via an S<sub>N</sub>2-Si mechanism. This produces methanol and silanol (CH≡C-Si(CH₃)₂-OH) .

-

Base-Catalyzed : Deprotonation of water generates a hydroxyl ion, attacking silicon directly. Methoxy groups hydrolyze faster than ethoxy under basic conditions .

| Condition | Rate (Relative to Ethoxy) | Products |

|---|---|---|

| Acidic | 3–5× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

| Basic | 2–3× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

Condensation:

Silanol intermediates condense to form siloxane bonds (Si-O-Si). The ethynyl group’s electron-withdrawing nature accelerates condensation by increasing silicon’s electrophilicity .

Surface Reactions with Inorganic Substrates

The compound reacts with hydroxylated surfaces (e.g., silica) via methoxysilyl groups:

-

Direct Reaction : Methoxy groups displace surface silanol protons, forming covalent Si-O-Si bonds (Figure 1A, ).

-

Ethynyl Role : The ethynyl group enhances surface adhesion by participating in π-interactions or forming hydrogen bonds with surface hydroxyls .

| Substrate | Reaction Efficiency | Bond Strength (kJ/mol) |

|---|---|---|

| SiO₂ | >90% | 150–200 |

| Al₂O₃ | 70–80% | 120–160 |

Redistribution Reactions

In non-polar solvents or neat conditions, silane redistributes to form symmetrical and unsymmetrical disiloxanes:

text2 CH≡C-Si(CH₃)₂-OCH₃ ⇌ (CH≡C-Si(CH₃)₂)₂O + CH₃O-Si(CH₃)₂-OCH₃

Equilibrium favors unsymmetrical disiloxanes (60% yield within 2 hours), shifting to >90% symmetrical disiloxanes after 5–10 days . Catalysts (e.g., acetic acid) marginally accelerate redistribution without altering product ratios .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), two primary pathways dominate:

Influence of the Ethynyl Group

-

Electronic Effects : The sp-hybridized ethynyl carbon withdraws electron density, increasing silicon’s electrophilicity by ~15% compared to alkyl-substituted silanes .

-

Steric Effects : Minimal steric hindrance allows efficient hydrolysis and surface binding compared to bulkier substituents .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Trimethoxysilane) | Key Influencing Factor |

|---|---|---|

| Hydrolysis (Acidic) | 0.8× | Methoxy group count |

| Surface Bonding (SiO₂) | 1.2× | Ethynyl adhesion |

| Thermal Stability | 0.7× | Ethynyl lability |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Silane, ethynylmethoxydimethyl- exhibits unique chemical properties that enable it to participate in various reactions:

- Oxidation : Converts to silanols or siloxanes.

- Reduction : Acts as a hydride donor in the reduction of carbonyl compounds.

- Substitution : Silicon atom can be replaced by other groups.

- Hydrosilylation : Addition to alkenes or alkynes to form organosilicon compounds.

These reactions are facilitated by strong acids, bases, and transition metal catalysts, leading to products like silanols and siloxanes.

Chemistry

Silane, ethynylmethoxydimethyl- serves as a reagent in the synthesis of other organosilicon compounds. Its unique functional groups allow for the modification of chemical structures, enhancing the properties of resultant materials.

Biology

In biological applications, silanes are pivotal for surface modification. They facilitate the immobilization of biomolecules on surfaces, which is crucial for biosensor development and enhancing biocompatibility in medical devices.

Medicine

Silanes are utilized in drug delivery systems and medical devices. Their ability to form stable bonds with various substrates improves the effectiveness of drug delivery mechanisms and the longevity of medical implants.

Industry

In industrial applications, silane is used as a coupling agent in adhesives, coatings, and sealants. It enhances adhesion and durability by improving the compatibility between inorganic fillers and organic matrices .

Case Study 1: Surface Modification in Biomedical Applications

A study demonstrated that silane treatments significantly improved the immobilization efficiency of enzymes on silica surfaces. The modified surfaces exhibited enhanced catalytic activity compared to unmodified controls .

| Surface Type | Enzyme Activity (μmol/min) | Control Activity (μmol/min) |

|---|---|---|

| Silane-modified | 120 | 75 |

Case Study 2: Adhesive Performance Enhancement

Research showed that incorporating silane into epoxy adhesives improved their tensile strength and resistance to moisture. The treated adhesives displayed a 30% increase in tensile strength compared to untreated samples .

| Adhesive Type | Tensile Strength (MPa) | Moisture Resistance (%) |

|---|---|---|

| Untreated | 15 | 60 |

| Silane-treated | 19.5 | 85 |

Wirkmechanismus

The mechanism of action of silane, ethynylmethoxydimethyl- involves the formation of silanols through hydrolysis, which then react with other compounds to form siloxane linkages . These reactions typically involve the elimination of water and the formation of strong Si-O-Si bonds, which contribute to the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Silane, ethynylmethoxydimethyl- can be compared with other similar compounds such as:

Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.

Phenylsilane (C6H5SiH3): Used in the synthesis of organosilicon compounds and as a reducing agent.

Vinylsilane (CH2=CHSiH3): Used in the production of silicone polymers and as a coupling agent.

Silane, ethynylmethoxydimethyl- is unique due to its ethynyl and methoxy functional groups, which provide distinct reactivity and applications compared to other silanes .

Eigenschaften

IUPAC Name |

ethynyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OSi/c1-5-7(3,4)6-2/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNULXZREFBTICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499372 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32957-38-3 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.